4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
Beschreibung
Eigenschaften
Molekularformel |
C9H8F2N4 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4,5-difluoro-2-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C9H8F2N4/c1-15-9(13-4-14-15)5-2-6(10)7(11)3-8(5)12/h2-4H,12H2,1H3 |
InChI-Schlüssel |
WZEZZGPILDBBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C2=CC(=C(C=C2N)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Strategy Overview
The synthesis of 4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves:
- Construction of the 1,2,4-triazole ring system, often via cyclization reactions involving hydrazides or amidines.
- Introduction of the difluoro-substituted aniline moiety, either by direct fluorination or by starting from difluorinated aromatic precursors.
- Coupling of the triazole to the aromatic ring, usually at the 2-position relative to the amino group.
These steps are often executed in a multi-step synthetic sequence, which may include "one-pot" procedures to improve efficiency and yield.
Specific Synthetic Routes
One-Pot Synthesis via Triazolo[c]quinazoline Intermediates
A robust method involves the formation of triazolo[c]quinazoline intermediates followed by acid-catalyzed hydrolysis and nucleophilic ring opening to yield the target 2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline derivatives. This approach leverages the Dimroth rearrangement and controlled hydrolysis steps.
- Step 1: Acylation of an appropriate aniline derivative with cyclopropane carbonyl chloride in acetic acid with sodium acetate yields a hydrazide intermediate.
- Step 2: Heterocyclization of the hydrazide without isolation forms the triazolo[c]quinazoline ring system.
- Step 3: Removal of solvent followed by treatment with a methanol-water mixture acidified with mineral acid induces nucleophilic ring opening, yielding the desired triazolyl aniline compound with high yields (~98%).
This method allows for a "one-pot" synthesis minimizing purification steps and improving overall efficiency.
Alternative Route Starting from 2-Aminobenzonitrile
Another approach begins with 2-aminobenzonitrile:
- The nitrile is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 60 °C to form N’-(2-cyanophenyl)-N,N-dimethylformimidamide intermediates.
- After removal of excess reagents, these intermediates undergo heterocyclization with hydrazides of carboxylic acids in acetic acid.
- The resulting triazolo[c]quinazoline intermediates are then subjected to acid-catalyzed hydrolysis and ring opening, as in the previous method, to yield the target compound.
This route also achieves nearly quantitative yields and is adaptable to various substituted analogs.
Fluorination Considerations
The presence of difluoro substituents at the 4 and 5 positions of the aniline ring is critical and can be introduced either by:
- Starting from commercially available 4,5-difluoro-2-nitroaniline or related precursors.
- Late-stage difluoromethylation techniques, which have been advanced in recent years to allow selective introduction of difluoromethyl or difluoro substituents on aromatic rings.
While direct fluorination methods are less commonly reported for this compound, recent advances in late-stage difluoromethylation and fluorination chemistry provide potential alternatives for introducing fluorine atoms with high regioselectivity.
Data Tables Summarizing Preparation Methods
Summary of Research Results and Analytical Verification
- The synthesized compounds were characterized by elemental analysis, liquid chromatography-mass spectrometry (LC-MS), proton and carbon nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), and X-ray crystallography to confirm structure and purity.
- LC-MS spectra consistently showed molecular ion peaks corresponding to the target structures.
- The methods provide high yields (~98%) and are scalable for research and potential industrial applications.
- The "one-pot" approaches reduce the need for isolation of intermediates, streamlining the synthesis process.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The aniline nitrogen demonstrates moderated nucleophilicity due to electron-withdrawing effects from the fluorine substituents and triazole ring. Key reactions include:
The reduced basicity of the aniline group (pKa ~3.5 vs. ~4.6 for unsubstituted aniline) necessitates stronger bases like triethylamine for efficient acylation.
1,3-Dipolar Cycloaddition
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation:
Example Reaction
text4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline + Propargyl alcohol → CuI, DIPEA, THF, 50°C, 24 hr → Triazole-linked conjugate (76% yield)[2]
Key spectral evidence:
Suzuki-Miyaura Cross-Coupling
The fluorine substituents enable palladium-catalyzed coupling reactions:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl derivative | 68% | |
| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, TBAB, H₂O | Heteroaryl-coupled product |
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and binding properties of 4,5-difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline and related compounds:
Pharmacological Activity
- Target Compound vs. a5: The target compound lacks the indole group present in a5, which contributes to a5’s high binding affinity through π-stacking with hydrophobic kinase pockets .
- Fluorine Substituents : Fluorine atoms in the target compound likely increase electron-withdrawing effects, polarizing the aniline NH₂ group for stronger hydrogen bonding. This contrasts with chlorophenyl/fluorophenyl groups in compounds 4 and 5 (), where halogenated aryl groups enhance planarity and π-π stacking .
Binding Interactions and Drug Design
- Triazole Role: The 1,2,4-triazole ring in the target compound serves as a rigid scaffold, mimicking purine rings in kinase inhibitors.
- Aniline vs. Thiazole/Quinoline: The aniline group’s NH₂ provides hydrogen-bonding sites absent in thiazole () or quinoline () derivatives, which rely on heterocyclic π-systems for binding .
Biologische Aktivität
4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluoromethyl group and a triazole moiety enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H9F2N5, with a molecular weight of 210.18 g/mol. The compound consists of:
- A difluoromethyl group , which is known to influence biological activity through increased solubility and interaction with biological targets.
- A triazole ring , which is commonly associated with diverse pharmacological properties, including antifungal and anticancer activities.
Pharmacological Properties
Research indicates that compounds containing triazole rings are linked to various pharmacological activities. Specifically, this compound has been studied for its potential:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that similar compounds exhibit significant activity against fungi such as Candida albicans and Aspergillus species .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazole compounds often inhibit enzymes critical for fungal cell wall synthesis.
- Interaction with Biological Targets : The difluoromethyl group enhances the ability to form hydrogen bonds with target proteins, potentially increasing binding affinity.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique position of this compound in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-Methyl-1H-triazol-5-yl)aniline | Triazole ring without fluorine | Antimicrobial |
| 4-Fluoroaniline | Fluorinated aniline | Anticancer |
| 5-Fluoro-1H-pyrazole | Pyrazole instead of triazole | Antifungal |
| 3-Amino-5-fluoropyridine | Pyridine ring with amino group | Antiviral |
The specific combination of the difluoromethyl group and the triazole moiety in this compound enhances its lipophilicity and bioactivity compared to other similar compounds .
Study on Antifungal Activity
In a study evaluating the antifungal properties of various triazole derivatives, this compound demonstrated significant efficacy against Candida krusei and Aspergillus flavus, showing comparable results to established antifungals like itraconazole .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in MCF-7 breast cancer cells through upregulation of p53 expression and activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Store the compound in a cool, dry place, away from light, to minimize degradation.
- Conduct work in a fume hood to avoid inhalation or skin contact.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Refer to safety data sheets (SDS) of structurally similar aniline derivatives (e.g., skin/eye irritation hazards in 2-(1H-pyrazol-5-yl)aniline) for guidance .
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer :
- Prioritize regioselective fluorination using agents like Selectfluor® to introduce fluorine atoms at the 4,5-positions of the aniline ring.
- Couple the triazole moiety via Ullmann or Buchwald-Hartwig cross-coupling reactions under palladium catalysis.
- Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substitution patterns and purity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Determine crystal structure using SHELXL for refinement, especially to resolve fluorine atom positions .
Advanced Research Questions
Q. How to design molecular docking experiments to evaluate binding affinity of this compound towards EGFR/RET kinases?
- Methodological Answer :
-
Protein Preparation : Retrieve EGFR (PDB: 1M17) and RET (PDB: 2X2K) crystal structures. Remove water molecules and add polar hydrogens.
-
Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges.
-
Docking : Use AutoDock Vina with a grid box centered on the active site (coordinates: EGFR x=15.4, y=53.8, z=15.9; RET x=22.1, y=62.3, z=18.5).
-
Analysis : Compare binding energies (ΔG) to reference inhibitors (e.g., gefitinib for EGFR). Visualize hydrogen bonds and π-stacking interactions with Discovery Studio .
- Example Data Table :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.7 (hypothetical) | H-bond with Met793, π-π stacking with Phe723 |
| RET | -8.7 (hypothetical) | H-bond with Glu775, hydrophobic contact with Val804 |
Q. How to refine the crystal structure of this compound using SHELXL, particularly addressing fluorine atom disorder?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.
- Modeling : Assign anisotropic displacement parameters (ADPs) to fluorine atoms.
- Disorder Handling : Use PART instructions in SHELXL to model split positions if fluorine atoms exhibit partial occupancy.
- Validation : Check R-factors () and electron density maps (residual peaks < 0.3 eÅ).
- Reference : Apply SHELXL’s TWIN and BASF commands for twinned data if necessary .
Q. What strategies can be employed to synthesize derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications :
- Replace fluorine atoms with other halogens (Cl, Br) to assess electronic effects.
- Vary triazole substituents (e.g., 1-ethyl or 1-benzyl groups) to probe steric influences.
- Synthetic Routes :
- Use Suzuki-Miyaura coupling to introduce aryl groups at the triazole position.
- Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
